Cas no 1015846-73-7 (3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

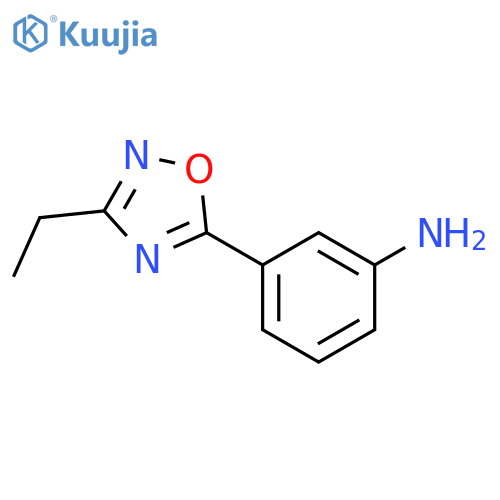

1015846-73-7 structure

商品名:3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

CAS番号:1015846-73-7

MF:C10H11N3O

メガワット:189.21384

MDL:MFCD09971308

CID:893104

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

- 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline(SALTDATA: FREE)

- UKRORGSYN-BB BBR-027296

-

- MDL: MFCD09971308

- インチ: InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3

- InChIKey: QNURCZCTYZDDJD-UHFFFAOYSA-N

- ほほえんだ: CCC1=NOC(=N1)C2=CC(=CC=C2)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B437280-50mg |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB264719-1 g |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 1g |

€169.40 | 2023-04-26 | ||

| Chemenu | CM274653-5g |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 95% | 5g |

$296 | 2023-03-07 | |

| A2B Chem LLC | AA06162-1g |

Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |

1015846-73-7 | 95% | 1g |

$87.00 | 2024-01-05 | |

| Ambeed | A927417-1g |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 95+% | 1g |

$108.0 | 2024-08-02 | |

| TRC | B437280-100mg |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 100mg |

$ 65.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1240914-5g |

Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |

1015846-73-7 | 95% | 5g |

$650 | 2024-07-28 | |

| A2B Chem LLC | AA06162-5g |

Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |

1015846-73-7 | 95% | 5g |

$318.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1240914-1g |

Benzenamine, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)- |

1015846-73-7 | 95% | 1g |

$185 | 2025-02-21 | |

| TRC | B437280-500mg |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline |

1015846-73-7 | 500mg |

$ 230.00 | 2022-06-07 |

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1015846-73-7 (3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline) 関連製品

- 76629-35-1(3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1015846-73-7)3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline

清らかである:99%

はかる:5g

価格 ($):251.0